Superior Pharmacokinetic Bioavailability Enables In Vivo Efficacy Compared to Pyrvinium
SSTC3 demonstrates significantly improved pharmacokinetic properties compared to pyrvinium, the first-in-class CK1α activator, enabling robust in vivo efficacy [1]. The study reported that pyrvinium's poor bioavailability prevented its use as an in vivo WNT inhibitor, whereas SSTC3's improved PK profile allowed for systemic administration and tumor growth inhibition in mouse models [2].
| Evidence Dimension | Pharmacokinetic profile and in vivo applicability |
|---|---|
| Target Compound Data | Enabled robust in vivo efficacy; inhibited CRC xenograft growth in mice |
| Comparator Or Baseline | Pyrvinium (poor bioavailability precluded in vivo WNT inhibitor testing) |
| Quantified Difference | Qualitative improvement enabling in vivo studies (pyrvinium unsuitable for in vivo use) |
| Conditions | In vivo mouse xenograft models of colorectal cancer |
Why This Matters
Improved PK enables direct in vivo target validation and therapeutic efficacy studies, which are impossible with pyrvinium.
- [1] Li B, Orton D, Neitzel LR, et al. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors. Sci Signal. 2017;10(485):eaak9916. View Source
- [2] Li B, Fei DL, Robbins DJ. Casein kinase1α activators, a precision weapon for CRC. Oncotarget. 2017;8(55):93669-93670. View Source
